![molecular formula C8H13N3 B13498687 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine](/img/structure/B13498687.png)
2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine is a heterocyclic compound that features both imidazole and diazepine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Debus-Radziszewski synthesis, Wallach synthesis, and Marckwald synthesis are some of the methods used to prepare imidazole-containing compounds . These methods typically involve the use of reagents such as alpha halo-ketones and amino nitriles under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of reagents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reagents like sodium borohydride or lithium aluminum hydride .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted imidazo[1,2-d][1,4]diazepine derivatives .
Scientific Research Applications
2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have been studied for their potential therapeutic properties, including antibacterial, antiviral, and anticancer activities . Additionally, this compound is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine include other imidazole and diazepine derivatives, such as 5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine and 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine .
Uniqueness: What sets this compound apart from similar compounds is its specific substitution pattern and the resulting chemical and biological properties. This compound’s unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine |
InChI |
InChI=1S/C8H13N3/c1-7-6-11-5-4-9-3-2-8(11)10-7/h6,9H,2-5H2,1H3 |
InChI Key |
PISHNXHYNKQLGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CCNCCC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


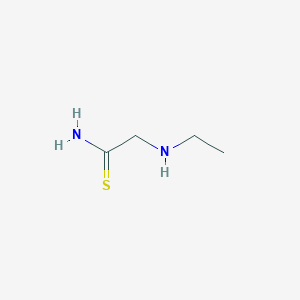
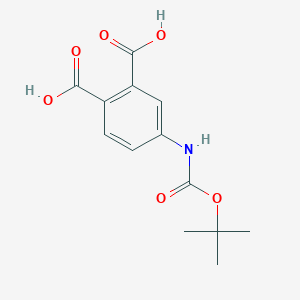

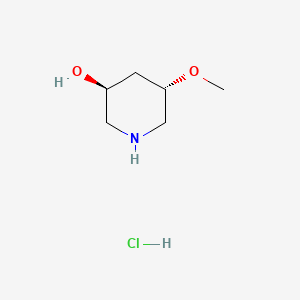

![(1R,5S,6R)-3-acetyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13498636.png)
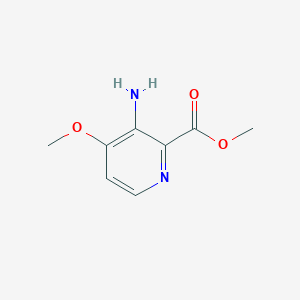


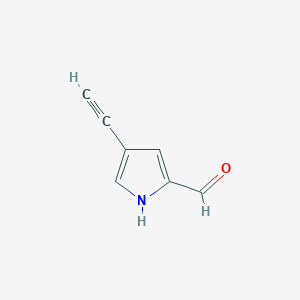
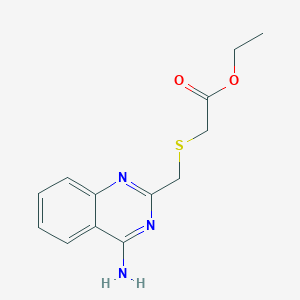
![[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol](/img/structure/B13498677.png)
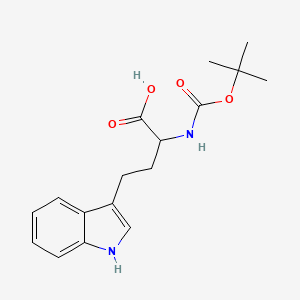
![4-[3-(Difluoromethyl)phenyl]benzoic acid](/img/structure/B13498701.png)
